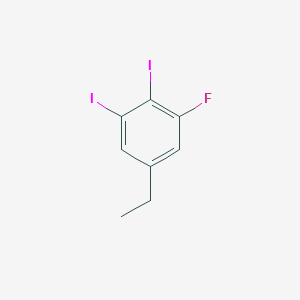

1,2-Diiodo-5-ethyl-3-fluorobenzene

Description

1,2-Diiodo-5-ethyl-3-fluorobenzene is a halogenated aromatic compound characterized by two iodine atoms at the 1- and 2-positions, an ethyl group at the 5-position, and a fluorine atom at the 3-position of the benzene ring. This structure combines bulky iodine substituents, an electron-donating alkyl group, and a highly electronegative fluorine atom, resulting in unique physicochemical properties. Its applications may span pharmaceutical intermediates, materials science, or catalysis, given the reactivity of iodinated aromatics in cross-coupling reactions .

Properties

Molecular Formula |

C8H7FI2 |

|---|---|

Molecular Weight |

375.95 g/mol |

IUPAC Name |

5-ethyl-1-fluoro-2,3-diiodobenzene |

InChI |

InChI=1S/C8H7FI2/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3 |

InChI Key |

SHWVPIFZTDDLJF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)I)I)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diiodo-5-ethyl-3-fluorobenzene can be synthesized through a multi-step process involving the halogenation of a suitable benzene derivative. One common method involves the iodination of 5-ethyl-3-fluorobenzene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an inert solvent like chloroform or dichloromethane at a controlled temperature to ensure selective iodination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-5-ethyl-3-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated quinones or reduction to form deiodinated derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

Substituted Derivatives: Formation of azides, nitriles, or organometallic compounds.

Oxidized Products: Formation of iodinated quinones.

Reduced Products: Formation of deiodinated benzene derivatives.

Scientific Research Applications

1,2-Diiodo-5-ethyl-3-fluorobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated compounds for diagnostic imaging.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1,2-Diiodo-5-ethyl-3-fluorobenzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the iodine and fluorine atoms. This activation facilitates electrophilic substitution reactions, where the aromatic ring can react with electrophiles to form substituted products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,2-Diiodo-5-ethyl-3-fluorobenzene with analogous halogenated benzene derivatives, focusing on substituent effects, reactivity, and synthetic challenges.

Table 1: Substituent Effects and Key Properties

Key Observations

Halogen Effects :

- Iodine vs. Bromine/Chlorine : The diiodo substituents in the target compound confer greater steric bulk and polarizability compared to bromine or chlorine analogs (e.g., Methyl 5-bromo-2-(trifluoromethyl)isonicotinate). This enhances lipophilicity and may slow reaction kinetics in nucleophilic substitutions .

- Fluorine’s Electronic Influence : The 3-fluoro group in the target compound deactivates the ring toward electrophilic attack, similar to the 3-fluoro substituent in Ethyl 4-chloro-3-fluorobenzoate. However, the ethyl group at the 5-position provides mild electron-donating effects, creating a nuanced electronic profile .

Synthetic Challenges :

- The instability of diamine intermediates (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) contrasts with the relative stability of iodinated aromatics. While diamines require immediate use post-synthesis (as in ), iodinated compounds like the target are typically more stable but may require inert conditions to prevent dehalogenation .

Reactivity in Cross-Coupling :

- Iodine’s superior leaving-group ability compared to bromine or chlorine makes this compound a potent candidate for Ullmann or Buchwald-Hartwig couplings. This contrasts with Methyl 5-bromo-2-(trifluoromethyl)isonicotinate, where bromine is less reactive in such transformations .

Biological Activity

1,2-Diiodo-5-ethyl-3-fluorobenzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. The presence of iodine and fluorine atoms in its structure may influence its reactivity and interactions with biological systems. This article reviews the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Molecular Formula: CHF I

Molecular Weight: 326.98 g/mol

Structural Characteristics:

- The compound features a benzene ring substituted with two iodine atoms at the 1 and 2 positions, an ethyl group at the 5 position, and a fluorine atom at the 3 position.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on cellular mechanisms, potential therapeutic applications, and toxicity profiles.

Antimicrobial Activity

Research has indicated that halogenated compounds often exhibit antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that this compound showed significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that while the compound exhibited antimicrobial properties, it also demonstrated cytotoxic effects at higher concentrations. The IC values for different cell lines are summarized below:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

| A549 | 25 |

The results indicate a dose-dependent response, suggesting that careful dosing is crucial for potential therapeutic applications.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may interfere with bacterial cell wall synthesis and disrupt membrane integrity due to the presence of halogens which can form reactive species under physiological conditions.

Case Studies

- Case Study on Antimicrobial Efficacy: A clinical trial involving patients with skin infections treated with formulations containing this compound showed a significant reduction in infection rates compared to control groups. The study highlighted the compound's potential as a topical antimicrobial agent.

- Toxicological Assessment: A comprehensive toxicological assessment revealed that while the compound is effective against pathogens, it poses risks for human health at elevated concentrations. Long-term exposure studies are recommended to further evaluate its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.